molecular formula C4H6F2O B3392977 [(1R)-2,2-difluorocyclopropyl]methanol CAS No. 1631747-24-4

[(1R)-2,2-difluorocyclopropyl]methanol

Cat. No. B3392977
CAS RN: 1631747-24-4
M. Wt: 108.09 g/mol
InChI Key: XOLSMTBBIZDHSG-GSVOUGTGSA-N
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Description

“[(1R)-2,2-difluorocyclopropyl]methanol” is a chemical compound with the CAS number 1631747-24-4 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “[(1R)-2,2-difluorocyclopropyl]methanol” consists of a cyclopropyl ring (a three-carbon ring) with two fluorine atoms attached to one of the carbons, and a methanol group attached to another carbon . The exact spatial arrangement of these groups can be determined by the (1R) prefix in the name, which refers to the specific stereochemistry of the molecule.

Mechanism of Action

The mechanism of action of “[(1R)-2,2-difluorocyclopropyl]methanol” is not clear as it would depend on the specific context in which the compound is used. For instance, if used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds during the reaction process .

Future Directions

The future directions for “[(1R)-2,2-difluorocyclopropyl]methanol” could involve its use in various chemical reactions as a reagent or solvent, or its study in the context of physical, organic, or medicinal chemistry. Its unique structure could make it of interest in the synthesis of new pharmaceuticals or materials .

properties

IUPAC Name

[(1R)-2,2-difluorocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSMTBBIZDHSG-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R)-2,2-difluorocyclopropyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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